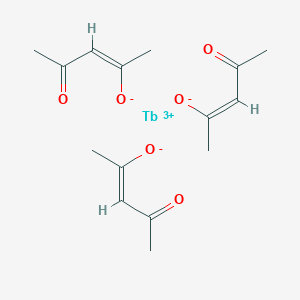

Terbium-2,4-Pentanedionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(Z)-4-oxopent-2-en-2-olate;terbium(3+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Tb/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKGSRIANPFVEQ-LNTINUHCSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Tb+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Tb+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21O6Tb | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Terbium-2,4-pentanedionate CAS number 14284-95-8 properties

Properties, Synthesis, and Applications in Photonics & Catalysis

Executive Summary

Terbium(III) 2,4-pentanedionate (Tb(acac)₃), CAS 14284-95-8, is a coordination complex serving as a critical precursor in the fields of photonics, materials science, and catalysis.[1] Distinguished by its intense green luminescence arising from the "antenna effect," this compound is a primary dopant for organic light-emitting diodes (OLEDs) and a precursor for terbium oxide thin films via Metal-Organic Chemical Vapor Deposition (MOCVD). Beyond optics, it functions as a specialized Lewis acid catalyst in the synthesis of complex sandwich compounds (triple-decker phthalocyanines). This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and mechanistic applications.

Part 1: Chemical Identity & Physicochemical Properties[2][3][4]

Tb(acac)₃ typically exists as a hydrate (mono- or trihydrate) due to the high oxophilicity of the lanthanide ion, which seeks to satisfy high coordination numbers (typically 8 or 9) that the three bidentate acetylacetonate ligands cannot fully saturate.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| Chemical Name | Terbium(III) 2,4-pentanedionate | Synonyms: Terbium(III) acetylacetonate; Tb(acac)₃ |

| CAS Number | 14284-95-8 | Applies to the generic complex; hydrates may share this CAS.[1][2][3][4] |

| Molecular Formula | C₁₅H₂₁O₆Tb (Anhydrous) | Often supplied as C₁₅H₂₁O₆Tb[1][2][3][5] · xH₂O |

| Molecular Weight | 456.25 g/mol (Anhydrous) | ~510.3 g/mol for trihydrate |

| Appearance | White to off-white crystalline powder | Hygroscopic |

| Melting Point | 127°C (dec.) to 169°C | Varies by hydration state; decomposes upon melting. |

| Solubility | Soluble: Ethanol, Methanol, Acetone, Chloroform | Insoluble in Water. |

| Coordination Geometry | Square Antiprismatic (typical) | Coordination number 8 (with 2 H₂O) or 9. |

| Fluorescence | Strong Green Emission (545 nm) | Excitation λ: ~280–320 nm (Ligand absorption). |

Part 2: Synthesis & Purification Protocols

Expertise & Experience:

The synthesis of Lanthanide

Protocol: Aqueous-Organic Precipitation

Objective: Synthesis of Tb(acac)₃ · xH₂O from Terbium Nitrate.

-

Reagent Preparation:

-

Dissolve 5.0 mmol of Terbium(III) nitrate hexahydrate [Tb(NO₃)₃ · 6H₂O] in 15 mL of deionized water.

-

Dissolve 15.5 mmol (slight excess) of 2,4-pentanedione (acetylacetone) in 10 mL of Ethanol.

-

-

Complexation:

-

Add the acetylacetone solution dropwise to the terbium salt solution under vigorous magnetic stirring.

-

Critical Step: Slowly add dilute aqueous Ammonia (28%) dropwise while monitoring pH. Adjust pH to 6.0 – 6.5 .

-

A white precipitate will form immediately.

-

-

Crystallization & Purification:

-

Stir the mixture for 3 hours at room temperature to ensure complete coordination.

-

Filter the precipitate using a Büchner funnel.[6]

-

Wash 1: Cold deionized water (removes excess nitrate and ammonia).

-

Wash 2: Cold ethanol (removes unreacted acetylacetone).

-

Drying: Dry in a vacuum desiccator over silica gel for 24 hours. Note: Heating above 80°C may cause partial dehydration and lattice collapse.

-

Visualization: Synthesis Workflow

Figure 1: Step-by-step workflow for the wet-chemical synthesis of Terbium Acetylacetonate.

Part 3: Photophysical Properties & Mechanisms

The utility of Tb(acac)₃ in photonics relies on the Antenna Effect (Sensitized Luminescence). The Tb³⁺ ion has a low molar absorption coefficient (

Mechanism:

-

Ligand Absorption: The acetylacetonate ligand absorbs UV light (~280-320 nm), promoting an electron to a Singlet Excited State (

). -

Intersystem Crossing (ISC): The energy transfers non-radiatively to the ligand's Triplet State (

). -

Energy Transfer (ET): Energy is transferred from the

state to the resonance energy level of the Tb³⁺ ion ( -

Emission: The Tb³⁺ ion relaxes to the ground state (

manifold), emitting sharp green light at 545 nm (

Trustworthiness Check: High-frequency oscillators like O-H bonds (from water molecules) can quench this fluorescence by bridging the energy gap non-radiatively. Therefore, anhydrous complexes or those with bulky auxiliary ligands (e.g., phenanthroline) often exhibit higher Quantum Yields (QY).

Visualization: The Antenna Effect (Jablonski Diagram)

Figure 2: Energy transfer mechanism (Antenna Effect) from the acac ligand to the Terbium ion.

Part 4: Applications in Research & Industry

1. OLEDs and Phosphors

Tb(acac)₃ is a fundamental green emitter. In Organic Light Emitting Diodes (OLEDs), it is doped into host matrices (like PVK or CBP) to harvest excitons.

-

Protocol Insight: To prevent concentration quenching (where Tb ions transfer energy to each other rather than emitting), doping concentrations are typically kept between 1-8 wt%.

2. Catalysis: Triple-Decker Sandwich Complexes

Tb(acac)₃ is a specific reagent used to synthesize "Triple-Decker" phthalocyanine complexes (e.g.,

-

Mechanism: The labile acac ligands allow the Tb³⁺ ion to intercalate between phthalocyanine rings in high-boiling solvents (e.g., 1,2,4-trichlorobenzene). These complexes are researched for Single-Molecule Magnet (SMM) behavior.[7]

3. NMR Shift Reagent

While less common than Europium-based reagents, Tb(acac)₃ is paramagnetic. It can be used in the Evans Method to determine magnetic susceptibility or to induce spectral shifts in nuclei of coordinating substrates, aiding in structural elucidation of complex organic molecules.

4. Precursor for Oxide Films (MOCVD)

Thermal decomposition of Tb(acac)₃ allows for the deposition of Terbium Oxide (

-

Thermal Profile: TGA data indicates ligand loss begins ~180°C, with complete decomposition to oxide occurring >600°C. This makes it a viable precursor for Atomic Layer Deposition (ALD) or MOCVD when high purity oxide dielectrics are required.

Part 5: Handling, Stability & Safety

-

Hygroscopicity: The compound actively absorbs atmospheric moisture. Hydration changes the coordination sphere, potentially quenching fluorescence. Storage: Store in a desiccator or glovebox under

or Ar. -

Thermal Stability: Stable up to ~120°C. Above this, dehydration and subsequent ligand decomposition occur.

-

Toxicity: Low acute toxicity, but lanthanide salts can be skin and eye irritants. Standard PPE (gloves, goggles, lab coat) is mandatory.

-

Incompatibility: Strong oxidizing agents.

References

-

National Institutes of Health (PubChem). (2025). Terbium(III) acetylacetonate hydrate Compound Summary. Retrieved from [Link]

-

Binnemans, K. (2005). Interpretation of Europium(III) Spectra.[8][9] Coordination Chemistry Reviews. (Contextual reference for Antenna Effect mechanisms in Ln(acac)3).

-

Magritek. (2024). Preparation and Characterisation of Metal Acetylacetonate Complexes. Retrieved from [Link]

Sources

- 1. Terbium acetylacetonate - Wikipedia [en.wikipedia.org]

- 2. strem.com [strem.com]

- 3. strem.com [strem.com]

- 4. americanelements.com [americanelements.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. magritek.com [magritek.com]

- 7. Magnetic Anisotropy of Homo- and Heteronuclear Terbium(III) and Dysprosium(III) Trisphthalocyaninates Derived from Paramagnetic 1H-NMR Investigation | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Terbium(III) acetylacetonate crystal structure and coordination number

An In-depth Technical Guide to the Crystal Structure and Coordination Chemistry of Terbium(III) Acetylacetonate

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the crystal structure and coordination environment of Terbium(III) acetylacetonate, a compound of significant interest for its luminescent properties. A critical analysis of the available crystallographic data reveals that the simple anhydrous complex, Tb(C₅H₇O₂)₃, is seldom isolated in a stable, crystalline form. Instead, the hydrated species, particularly the dihydrate Tb(C₅H₇O₂)₃(H₂O)₂, is the crystallographically characterized and predominant form. This guide elucidates the structural parameters of this hydrated complex, focusing on the eight-coordinate geometry of the terbium ion. We will explore the factors influencing this coordination number, provide a field-proven experimental protocol for the synthesis and crystallization of high-quality single crystals, and detail the workflow for its characterization by X-ray diffraction. This document is intended for researchers, materials scientists, and professionals in drug development seeking an authoritative understanding of this important lanthanide complex.

Introduction: The Significance of Terbium(III) Acetylacetonate

Terbium(III) acetylacetonate, often abbreviated as Tb(acac)₃, is an organometallic coordination complex that has garnered substantial attention within the scientific community. Its primary value lies in the unique photophysical properties of the Terbium(III) ion, which, when sensitized by the acetylacetonate (acac) ligand, exhibits strong, characteristic green luminescence.[1][2] This "antenna effect," where the organic ligand absorbs energy and efficiently transfers it to the central metal ion, makes Tb(acac)₃ and its derivatives highly valuable as green phosphors in lighting and display technologies, as probes in biomedical imaging, and as building blocks for advanced optical materials.[3][4]

Despite its widespread use and commercial availability, a precise understanding of its solid-state structure is often clouded by ambiguity. This guide aims to provide clarity by synthesizing crystallographic evidence and explaining the underlying chemical principles that govern its structure and coordination.

The Structural Reality: Hydration versus Anhydrous Forms

A common misconception is the existence of a stable, easily isolable anhydrous Tb(acac)₃ crystalline solid. While the formula is frequently used, experimental evidence overwhelmingly points to the fact that lanthanide acetylacetonates have a strong propensity to coordinate with solvent molecules, typically water.[3] Attempts to fully dehydrate these complexes, for instance by heating under vacuum, often do not yield the simple anhydrous monomer but instead lead to decomposition or the formation of more complex oxo-clusters.[3][5]

Therefore, the most accurate and crystallographically validated representation of the neutral tris-acetylacetonate complex of terbium is the dihydrate, Tb(acac)₃(H₂O)₂ .[3] This structural reality is a direct consequence of the large ionic radius of the Tb³⁺ ion and its desire to achieve a higher, more stable coordination number than the six-coordination that three bidentate acac ligands alone would provide.

The Coordination Sphere of Terbium(III) Acetylacetonate Dihydrate

Single-crystal X-ray diffraction studies on related lanthanide acetylacetonates and heteroleptic terbium complexes provide a clear picture of the coordination environment.

Coordination Number and Geometry

In the dihydrate form, Tb(acac)₃(H₂O)₂, the Terbium(III) ion is eight-coordinate .[3] The coordination sphere is saturated by:

-

Six oxygen atoms from the three bidentate acetylacetonate ligands.

-

Two oxygen atoms from two coordinated water molecules.

This eight-coordinate geometry is common for mid-series lanthanide ions, which can readily accommodate a larger number of donor atoms. While the precise geometry can vary, it often approximates a square antiprism or a distorted dodecahedron. The coordination number can be influenced by the presence of other ligands. For instance, in a heteroleptic complex containing two acac ligands and a larger tetradentate ligand, the Tb³⁺ ion also maintains an eight-coordinate environment.[1] In contrast, larger lanthanide ions like La³⁺ can achieve a nine-coordinate geometry in complexes containing acac and other small ligands like imidazole and nitrate.[6][7]

Structural Parameters and Data

The structural integrity of the complex is defined by key bond lengths and angles. The bond distances between the terbium ion and the oxygen atoms of the acetylacetonate ligands are a critical parameter.

| Parameter | Value | Rationale & Source |

| Coordination Number | 8 | This is the most stable and commonly observed coordination for Tb(acac)₃ in its hydrated crystalline form.[3] |

| Coordination Geometry | Distorted Square Antiprism | An 8-coordinate geometry is typically adopted to maximize ligand-metal interactions and minimize inter-ligand repulsion. |

| Tb-O(acac) Bond Lengths | 2.277 - 2.352 Å | These values are representative for Tb-O bonds in a β-diketonate complex, indicating strong ionic interaction.[1] |

| Ligand Conjugation | Strong | The near-equal bond lengths of the carbonyl groups within the acac chelate rings indicate significant delocalization of π-electrons.[1] |

Table 1: Representative Crystallographic and Structural Data for Terbium Acetylacetonate Complexes.

Experimental Protocol: Synthesis and Single-Crystal Growth

The synthesis of high-quality crystals suitable for X-ray diffraction is paramount for definitive structural analysis. The following protocol is a self-validating system designed to yield crystalline Terbium(III) acetylacetonate hydrate. The causality behind each step is explained to provide field-proven insight.

Step-by-Step Methodology

-

Preparation of Reactant Solutions:

-

Step 1a: Dissolve one molar equivalent of a terbium salt (e.g., Terbium(III) chloride hexahydrate, TbCl₃·6H₂O, or Terbium(III) nitrate hexahydrate, Tb(NO₃)₃·6H₂O) in a minimal amount of ethanol or a water/ethanol mixture.

-

Causality: Using a hydrated salt is practical and directly provides a source for the coordinated water molecules in the final product. Ethanol is a good solvent for the reactants and the final product.

-

-

Step 1b: In a separate vessel, dissolve slightly more than three molar equivalents of acetylacetone (Hacac) in ethanol.

-

Causality: A slight excess of the ligand ensures the complete complexation of the terbium ions.[8]

-

-

-

Complexation and Precipitation:

-

Step 2: While vigorously stirring the terbium salt solution, slowly add the acetylacetone solution.

-

Step 3: Add a weak base, such as an aqueous solution of ammonia or sodium hydroxide, dropwise to the mixture until the pH reaches 7-8.[9] A pale, flocculent precipitate will begin to form.

-

Causality: The base is critical as it deprotonates the acetylacetone (pKa ≈ 9) to form the acetylacetonate anion (acac⁻), which is the species that coordinates to the positively charged Tb³⁺ ion.

-

-

Step 4: Gently heat the reaction mixture (e.g., in a 60°C water bath) with continued stirring for approximately one hour.[8]

-

Causality: Heating promotes the completion of the reaction and helps to form a more crystalline, easily filterable precipitate by a process of aging or Ostwald ripening.

-

-

-

Isolation and Purification:

-

Step 5: Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

-

Step 6: Collect the crude product by suction filtration. Wash the solid with small portions of cold distilled water to remove any unreacted salts, followed by a small amount of cold ethanol to remove excess acetylacetone.[9]

-

Step 7: Dry the crude powder under vacuum.

-

-

Recrystallization for Single-Crystal Growth:

-

Step 8: Dissolve the crude product in a minimal amount of a suitable hot solvent, such as dimethylformamide (DMF) or a mixture of acetonitrile and dichloromethane.[3][9]

-

Causality: The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound when hot but have limited solubility when cold, allowing for slow crystal growth.

-

-

Step 9: Allow the solution to cool to room temperature slowly and undisturbed over several days. Covering the beaker with parafilm containing a few pinholes allows for slow evaporation, which further promotes the growth of large, well-defined crystals.

-

Step 10: Isolate the resulting crystals by filtration and dry them in air.

-

Conclusion

This guide provides an in-depth, technically grounded overview of the crystal structure of Terbium(III) acetylacetonate. The principal takeaway for researchers is that the stable, characterizable crystalline form is the hydrated species, Tb(acac)₃(H₂O)₂, not the anhydrous complex. In this structure, the Terbium(III) ion is eight-coordinate, a configuration that satisfies its electronic and steric requirements. Understanding this fundamental structural chemistry is crucial for the rational design of new luminescent materials and for accurately interpreting the properties of existing terbium-based compounds in solid-state applications. The provided protocols offer a reliable pathway for the synthesis and definitive structural characterization of this important complex.

References

-

G. V. Shilov, L. S. Lepnev, T. V. Balashova, Y. K. Voronina, M. N. Bochkarev, "Synthesis, structure and luminescence studies of Eu(III), Tb(III), Sm(III), Dy(III) cationic complexes with acetylacetone and bis(5-(pyridine-2-yl)-1,2,4-triazol-3-yl)propane," Inorganica Chimica Acta, 2017. [Link]

-

Wikipedia, "Terbium acetylacetonate," Wikipedia, The Free Encyclopedia. [Link]

-

PubChem, "Terbium(III) acetylacetonate hydrate," National Center for Biotechnology Information. [Link]

-

American Elements, "Terbium Acetylacetonate," American Elements. [Link]

-

MDPI, "Magnetic Anisotropy of Homo- and Heteronuclear Terbium(III) and Dysprosium(III) Trisphthalocyaninates Derived from Paramagnetic 1H-NMR Investigation," Molecules, 2024. [Link]

-

S. K. Dey, P. K. Sharma, "Synthesis and structure of tris (acetylacetonato) aluminum(III)," Indian Journal of Chemistry, 2010. [Link]

-

ChemWhat, "TERBIUM ACETYLACETONATE CAS#: 14284-95-8," ChemWhat. [Link]

-

ResearchGate, "Terbium binding sites from X-ray crystallography," ResearchGate. [Link]

-

Wikipedia, "Lanthanum acetylacetonate," Wikipedia, The Free Encyclopedia. [Link]

-

ACS Publications, "Terbium Oxides. III. X-Ray Diffraction Studies of Several Stable Phases," Journal of the American Chemical Society, 1959. [Link]

-

A. Koizumi, T. Hasegawa, K. Ozawa, M. Sato, "A new lanthanum(III) complex containing acetylacetone and 1H-imidazole," Acta Crystallographica Section E, 2017. [Link]

-

ResearchGate, "Facile formation of luminescent terbium(III) aryloxide complexes directly from terbium metal including the X-ray crystal structures of Tb(OC6H3Me2-2,6)3(THF)3 and Tb(OC6H3iPr2-2,6)3(THF)2," ResearchGate. [Link]

-

American Elements, "Lanthanum Acetylacetonate," American Elements. [Link]

-

Semantic Scholar, "A new lanthanum(III) complex containing acetylacetone and 1H-imidazole," Semantic Scholar. [Link]

-

Wikipedia, "Silicon," Wikipedia, The Free Encyclopedia. [Link]

-

ResearchGate, "Synthesis of Metal Acetylacetonates Preparation of Tris(2,4-pentanedionato)chromium(III)," ResearchGate. [Link]

-

ResearchGate, "Luminescence emission spectra of Tb 3+ −ACAC in ratio 1.0 × 10 −4 /3.0... ," ResearchGate. [Link]

-

ResearchGate, "A new lanthanum(III) complex containing acetylacetone and 1H-imidazole," ResearchGate. [Link]

-

NIH National Center for Biotechnology Information, "Characterizing metal binding sites in proteins with X-ray crystallography," PMC. [Link]

Sources

- 1. Synthesis, structure and luminescence studies of Eu(III), Tb(III), Sm(III), Dy(III) cationic complexes with acetylacetone and bis(5-(pyridine-2-yl)-1,2,4-triazol-3-yl)propane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Terbium acetylacetonate - Wikipedia [en.wikipedia.org]

- 4. americanelements.com [americanelements.com]

- 5. Lanthanum acetylacetonate - Wikipedia [en.wikipedia.org]

- 6. A new lanthanum(III) complex containing acetylacetone and 1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

Illuminating the Core: A Technical Guide to Terbium β-Diketonate Ligand Energy Transfer Mechanisms

For researchers, scientists, and professionals engaged in drug development and advanced material science, the vibrant green luminescence of terbium(III) ions offers a powerful analytical tool. The key to unlocking this potential lies in understanding and optimizing the intricate dance of energy transfer from an organic ligand to the lanthanide ion—a process famously known as the "antenna effect." This guide provides an in-depth exploration of the core mechanisms governing energy transfer in terbium β-diketonate complexes, offering both the theoretical underpinnings and practical methodologies required to harness their full capabilities.

Part 1: The Theoretical Framework of Sensitized Luminescence

The luminescence of lanthanide ions, such as terbium(III), arises from electronic transitions within their 4f orbitals. These f-f transitions are Laporte-forbidden, resulting in inherently low absorption coefficients.[1] To overcome this limitation, organic ligands, known as "antennae," are coordinated to the lanthanide ion. These antennae possess strong absorption bands and efficiently transfer the absorbed energy to the lanthanide ion, leading to intense, characteristic emission.[1] β-diketonate ligands are among the most effective antennae for sensitizing terbium(III) luminescence.

The energy transfer process in a terbium β-diketonate complex can be dissected into a sequence of photophysical events, as illustrated in the Jablonski diagram below.

Caption: Experimental workflow for the photophysical characterization of a new terbium complex.

Protocol 1: Determining the Ligand's Triplet State Energy (T₁)

The energy of the ligand's triplet state is a critical parameter that is often determined indirectly by measuring the phosphorescence of the corresponding gadolinium(III) complex at low temperature. Gadolinium(III) is used because its lowest excited state is at a very high energy (~32,000 cm⁻¹), preventing ligand-to-metal energy transfer and allowing for the observation of ligand-centered phosphorescence. [2] Materials:

-

Synthesized gadolinium(III) β-diketonate complex

-

Spectrofluorometer with a phosphorescence accessory

-

Liquid nitrogen dewar

-

Quartz sample tube

Procedure:

-

Dissolve a small amount of the Gd(III) complex in a suitable solvent (e.g., a 4:1 mixture of ethanol and methanol) that forms a clear glass at low temperatures.

-

Place the sample in the quartz tube and insert it into the liquid nitrogen dewar within the spectrofluorometer.

-

Cool the sample to 77 K.

-

Acquire the phosphorescence emission spectrum by exciting the sample at the wavelength of maximum absorption of the ligand (determined by UV-Vis spectroscopy). A time delay between the excitation pulse and the start of data acquisition is used to eliminate any short-lived fluorescence. [2]5. The highest energy (shortest wavelength) peak in the phosphorescence spectrum corresponds to the 0-0 transition from the T₁ state to the S₀ state. The energy of this peak (in cm⁻¹) is taken as the energy of the ligand's triplet state.

Protocol 2: Time-Resolved Luminescence Spectroscopy

Measuring the luminescence lifetime (τ) of the terbium(III) emission provides valuable information about the efficiency of the energy transfer process and the presence of any quenching pathways.

Materials:

-

Synthesized terbium(III) β-diketonate complex

-

Time-correlated single-photon counting (TCSPC) or pulsed laser-based spectrofluorometer

-

Suitable solvent

Procedure:

-

Prepare a dilute solution of the Tb(III) complex in a degassed solvent to minimize quenching by dissolved oxygen.

-

Excite the sample with a pulsed light source (e.g., a nitrogen laser or a pulsed LED) at a wavelength corresponding to the ligand's absorption maximum.

-

Collect the luminescence decay profile at the wavelength of the most intense terbium emission peak (typically ~545 nm).

-

Fit the decay curve to an exponential function (or a sum of exponentials if the decay is complex) to obtain the luminescence lifetime (τ). The decay of the luminescence intensity, I(t), over time, t, is described by the equation: I(t) = I₀ * exp(-t/τ), where I₀ is the initial intensity.

The measured lifetime can be used in conjunction with the luminescence quantum yield (Φ) to determine the radiative (k_r) and non-radiative (k_nr) decay rates:

-

Φ = k_r / (k_r + k_nr)

-

τ = 1 / (k_r + k_nr)

Conclusion: Rational Design of Luminescent Probes

A thorough understanding of the energy transfer mechanisms in terbium β-diketonate complexes empowers researchers to rationally design and synthesize novel luminescent probes with enhanced brightness, longer lifetimes, and greater stability. By carefully selecting β-diketonate ligands with appropriate triplet state energies and incorporating suitable ancillary ligands to protect the terbium ion from quenching, it is possible to create highly efficient luminescent materials for a wide range of applications, from bio-imaging and diagnostics to advanced optical materials. The experimental protocols outlined in this guide provide a robust framework for the characterization of these fascinating and highly useful molecules.

References

Sources

Thermodynamic Stability Constants of Terbium(III) Acetylacetonate: A Technical Guide

The following technical guide details the thermodynamic stability constants of Terbium(III) acetylacetonate, structured for researchers in coordination chemistry and drug development.

Executive Summary

Terbium(III) acetylacetonate (

This guide provides an in-depth analysis of the stepwise stability constants (

Theoretical Framework: The Chelate Effect and Lanthanide Contraction[1]

Coordination Geometry

The

The stability is significantly enhanced by the Chelate Effect , where the displacement of two monodentate water molecules by one bidentate

Stepwise Formation Equilibria

The complexation follows three distinct equilibrium steps. The overall stability constant (

Visualizing the Equilibrium Pathway

The following diagram illustrates the stepwise chelation and solvent displacement pathway.

Caption: Stepwise displacement of water hydration shells by acetylacetonate ligands, driven by entropy.

Thermodynamic Data Landscape

Stability Constants (log K Values)

The stability constants for lanthanide acetylacetonates are highly solvent-dependent. Due to the hydrolysis of

Table 1: Comparative Stability Constants (75% Dioxane-Water, 30°C,

| Parameter | Value (Approx. Range) | Trend Context |

| 8.5 – 8.8 | Strong electrostatic attraction; increases with Z (La < Gd < Tb). | |

| 7.1 – 7.4 | Statistical decrease; steric factors begin to influence binding. | |

| 5.6 – 6.0 | Formation of neutral species; critical for fluorescence applications. | |

| 21.2 – 22.2 | Overall stability; indicates high resistance to dissociation in organic media. |

Note: Values for La(acac)3 are typically lower (

Thermodynamic Parameters ( )

The complexation is driven primarily by entropy (

-

Enthalpy (

): Moderately exothermic or near-neutral. The bond formation energy is balanced by the energy required to break the strong Tb-Water bonds. -

Entropy (

): Strongly positive. This is the dominant driving force (Chelate Effect).

Experimental Methodology: Potentiometric Titration

To determine these constants precisely, the Bjerrum-Calvin pH-titration method is the industry standard. This protocol ensures self-validation through mass balance checks.

Protocol Design

-

Solvent System: 75% v/v Dioxane-Water (to prevent precipitation).

-

Ionic Strength: Maintain constant

using -

Titrant: Carbonate-free

.

Workflow Diagram

The following flowchart outlines the experimental logic required to extract valid stability constants.

Caption: Bjerrum-Calvin titration workflow for determining stepwise stability constants.

Data Treatment (Self-Validating Logic)

The average number of ligands attached to the metal ion (

-

Validation Check: The formation curve (

vs

Applications & Implications in Drug Discovery

Fluorescence Resonance Energy Transfer (FRET)

is a potent fluorophore. Its thermodynamic stability is crucial in FRET assays.-

Stability Requirement: If

is too low, the complex dissociates in dilute biological media (concentration -

Drug Delivery: High

ensures the Tb-payload remains intact until cellular uptake.

Transmetallation Risks

In blood plasma,

-

Risk: If

(effective stability at pH 7.4) is lower than that of Tb-Transferrin, the metal will be stripped, leading to toxicity and loss of signal. -

Mitigation: Researchers often use modified acac ligands (e.g., fluorinated acac) to increase Lewis acidity and

values.

References

-

Dadgar, A., & Choppin, G. R. (1972). Thermodynamics of Lanthanide Complexing by Acetylacetonate. Journal of Coordination Chemistry. Link

-

Izatt, R. M., et al. (1955). Thermodynamic Studies of Metal Halide Complexes in Aqueous Solution. Journal of Physical Chemistry. Link

-

Grenthe, I. (1964). Stability Constants of the Lanthanide Complexes with Acetylacetone. Acta Chemica Scandinavica. Link

- Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants. Plenum Press.

-

Binnemans, K. (2005). Lanthanide-Based Luminescent Hybrid Materials. Chemical Reviews. Link

Technical Guide: Solubility of Terbium-2,4-pentanedionate in Ethanol vs. Toluene

Executive Summary

This technical guide provides an in-depth analysis of the solubility behavior of Terbium(III) 2,4-pentanedionate (Tb(acac)₃), specifically focusing on the critical differences between ethanol (polar protic) and toluene (non-polar aromatic) solvent systems.

For researchers in optoelectronics and drug delivery, understanding this solubility profile is paramount. The core finding is that Tb(acac)₃ exhibits high solubility in ethanol due to coordinative solvation, whereas it displays low-to-moderate solubility in toluene, largely dependent on the hydration state of the complex. This guide details the thermodynamic mechanisms driving these differences and provides validated protocols for solubility determination.

Chemical Context: The Coordination Challenge

To master the solubility of Terbium acetylacetonate, one must first understand its coordination geometry. Terbium, a lanthanide, typically demands a high coordination number (CN), usually 8 or 9.

-

The Ligand Deficit: The three acetylacetonate (acac) ligands provide only 6 oxygen donor atoms.

-

The Saturation Gap: To satisfy a CN of 8 or 9, the Tb³⁺ center is electronically driven to recruit additional ligands from its environment.

-

The Hydrate Factor: Commercially available Tb(acac)₃ is almost invariably a hydrate, typically Tb(acac)₃·xH₂O (where x ≈ 2-3). These water molecules occupy the "coordination gap," stabilizing the crystal lattice but complicating solubility in non-polar solvents.

Mechanistic Visualization: Solvation Dynamics

The following diagram illustrates why ethanol effectively solvates the complex while toluene struggles to break the lattice energy of the hydrate.

Caption: Comparative solvation mechanism. Ethanol actively coordinates to the Tb center, while toluene lacks the polarity to overcome lattice energy.

Solvent Analysis: Ethanol vs. Toluene

Ethanol (Polar Protic)

Ethanol acts as a coordinating solvent . Its hydroxyl group (-OH) can donate electron density to the electron-deficient Tb³⁺ center.

-

Mechanism: Ethanol molecules can displace hydration waters or fill the remaining coordination sites, forming species like

. -

Thermodynamics: The formation of these solvates is enthalpically favorable, overcoming the lattice energy of the solid.

-

Practical Consequence: High solubility at room temperature; suitable for spin-coating, sol-gel synthesis, and biological stock solutions.

Toluene (Non-Polar Aromatic)

Toluene is a non-coordinating solvent . It interacts primarily through weak Van der Waals forces and π-stacking.

-

Mechanism: Toluene cannot coordinate to the Tb³⁺ ion. Consequently, it cannot easily displace the hydration waters that "glue" the crystal lattice together via hydrogen bonding.[1]

-

Thermodynamics: Dissolution is entropically driven but enthalpically penalized by the strong crystal lattice of the hydrate.

-

Practical Consequence: The hydrated form (

) is sparingly soluble in cold toluene. However, anhydrous Tb(acac)₃ (if prepared) or solutions heated to reflux (azeotropic dehydration) show significantly higher solubility.

Comparative Data Summary

The following table summarizes the solubility characteristics based on standard laboratory conditions (25°C, 1 atm).

| Feature | Ethanol | Toluene |

| Solubility Class | Soluble (> 10 mg/mL) | Sparingly Soluble (< 1 mg/mL)* |

| Primary Interaction | Dipole-Dipole, Coordination | Van der Waals, Dispersion |

| Role of Water | Water is miscible; solvation continues. | Water causes phase separation/precipitation. |

| Temperature Effect | Solubility increases moderately. | Solubility increases sharply (if water is removed). |

| Best Use Case | Stock solutions, polar film deposition. | Recrystallization, anhydrous synthesis. |

*Note: Solubility in toluene increases drastically if the compound is dehydrated or if the temperature is raised to reflux.

Experimental Protocol: Gravimetric Solubility Determination

To generate self-validating data for your specific batch of Tb(acac)₃, follow this standardized protocol. This method eliminates optical interference often seen in UV-Vis due to ligand absorption.

Protocol Workflow

Caption: Gravimetric determination workflow ensures accurate solubility measurement regardless of optical properties.

Step-by-Step Methodology

-

Preparation: Weigh approx. 100 mg of Tb(acac)₃·xH₂O into two separate 20 mL scintillation vials.

-

Solvent Addition: Add 5.0 mL of absolute ethanol to Vial A and 5.0 mL of toluene to Vial B.

-

Equilibration: Seal vials tight. Vortex for 1 minute, then stir magnetically at 25°C for 24 hours.

-

Observation: Vial A (Ethanol) should clear significantly. Vial B (Toluene) will likely retain visible solid.

-

-

Filtration: Syringe-filter the supernatant using a 0.2 µm PTFE filter into pre-weighed aluminum weighing boats.

-

Drying: Evaporate the solvent (vacuum oven at 60°C is recommended to prevent ligand sublimation, though acac ligands are relatively stable).

-

Calculation:

Where

Applications & Implications

For Drug Development (Liposomes & Nanocarriers)

-

Ethanol: Ideal for loading Tb(acac)₃ into the aqueous core or surface of liposomes during the hydration step.

-

Toluene: Use only if encapsulating the complex into PLGA or hydrophobic polymer matrices via emulsion evaporation. Critical: You must dehydrate the complex first to ensure homogeneous distribution in the organic phase.

For Material Science (OLEDs/Films)

-

Film Quality: Ethanol solutions tend to wet hydrophilic substrates well but may evaporate too quickly, causing the "coffee-ring effect."

-

Recrystallization: Toluene is the solvent of choice for purification. Dissolve Tb(acac)₃ in hot toluene, filter, and allow to cool. The solubility drop at lower temperatures (combined with the non-polar nature) yields high-purity crystals, often stripping excess water if a Dean-Stark trap is used.

References

- Binnemans, K. (2005). Interpretation of Europium(III) Spectra. Coordination Chemistry Reviews.

-

Sigma-Aldrich. (n.d.). Terbium(III) acetylacetonate hydrate Product Specification.

- Gmelin Handbook of Inorganic Chemistry.Rare Earth Elements: Coordination Compounds. (Authoritative source on solubility trends of Ln-acac complexes).

- Katritzky, A. R., et al. (2005). Solubility of Acetylacetonates in Organic Solvents. Journal of Chemical & Engineering Data.

-

University of East Anglia. (2016). Heptacoordinate Tb3+ Complexes. (Discusses stability and degradation of Tb complexes in various environments).

Sources

Elucidating the Molecular Weight and Elemental Composition of Terbium-2,4-pentanedionate

An In-depth Technical Guide:

Abstract: This technical guide provides a comprehensive analysis of the molecular weight and elemental composition of Terbium-2,4-pentanedionate, a key organometallic compound. Addressed to researchers, scientists, and professionals in drug development and materials science, this document details the theoretical calculations, the critical influence of hydration, and the experimental protocols necessary for empirical validation. By integrating foundational principles with field-proven methodologies, this guide serves as an authoritative resource for the accurate characterization of this lanthanide complex.

Introduction: The Significance of this compound

This compound, commonly known by its synonym Terbium(III) acetylacetonate (Tb(acac)₃), is a coordination complex of significant interest. Its utility spans from being a precursor in the synthesis of advanced optical materials and phosphors to applications in catalysis. The unique photochemical and magnetic properties of lanthanide complexes like Tb(acac)₃ make them a focal point of intensive research.

Accurate characterization is the bedrock of reproducible science. For any application, a precise understanding of a compound's molecular weight and elemental composition is non-negotiable. It confirms the material's identity, establishes its stoichiometric purity, and provides the quantitative foundation for all subsequent experimental work. This guide explains not only the theoretical values for Tb(acac)₃ but also, critically, the causality behind the experimental choices required to validate them.

Molecular Identity: Anhydrous vs. Hydrated Forms

A crucial aspect of handling lanthanide acetylacetonates is their propensity for hydration. Terbium, as a lanthanide element, readily expands its coordination sphere to accommodate water molecules. While the anhydrous form is often referenced, it is the hydrated form that is more commonly encountered in practice.[1] Attempting to dehydrate the complex by heating can lead to decomposition into oxo-clusters rather than yielding the pure anhydrous compound.[1]

-

Anhydrous Form: The idealized structure consists of a central Terbium(III) ion coordinated to three 2,4-pentanedionate (acetylacetonate) ligands.

-

Hydrated Form: Water molecules occupy additional coordination sites on the terbium ion. The number of water molecules (x) can vary, but di- and tri-hydrated forms are well-documented.[1][5]

-

General Formula: Tb(C₅H₇O₂)₃ · xH₂O or more specifically, C₁₅H₂₁O₆Tb · xH₂O.

-

This distinction is paramount, as the presence of water significantly alters both the molecular weight and the elemental composition, a frequent source of discrepancy between theoretical and experimental data.

Theoretical Molecular Weight and Elemental Composition

The theoretical values are calculated using the standard atomic weights of the constituent elements. These serve as the benchmark against which all experimental data are compared.

Anhydrous this compound (C₁₅H₂₁O₆Tb)

The molecular weight is the sum of the atomic weights of all atoms in the formula.

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |

| Carbon | C | 15 | 12.011 | 180.165 |

| Hydrogen | H | 21 | 1.008 | 21.168 |

| Oxygen | O | 6 | 15.999 | 95.994 |

| Terbium | Tb | 1 | 158.925 | 158.925 |

| Total | 456.25 g/mol [2][3][4] |

Based on this molecular weight, the elemental composition is as follows:

| Element | % Composition |

| Carbon (C) | 39.49% |

| Hydrogen (H) | 4.64% |

| Oxygen (O) | 21.04% |

| Terbium (Tb) | 34.83% |

Hydrated Form Example: this compound Trihydrate (C₁₅H₂₁O₆Tb · 3H₂O)

The inclusion of three water molecules (formula weight ≈ 54.045 g/mol ) substantially changes the calculations.[5]

| Component | Formula | Total Mass ( g/mol ) |

| Anhydrous Tb(acac)₃ | C₁₅H₂₁O₆Tb | 456.252 |

| Water of Hydration | 3H₂O | 54.045 |

| Total Molecular Weight | C₁₅H₂₇O₉Tb | 510.30 g/mol [5] |

This change in molecular weight directly impacts the elemental composition:

| Element | % Composition |

| Carbon (C) | 35.31% |

| Hydrogen (H) | 5.33% |

| Oxygen (O) | 28.22% |

| Terbium (Tb) | 31.14% |

As demonstrated, an unconfirmed hydration state can lead to an experimental variance of over 4% for the carbon content alone, which would be misinterpreted as a significant impurity if hydration is not considered.

Experimental Validation: A Self-Validating Protocol

Theoretical values are only half of the story. Experimental validation is essential to confirm the identity, purity, and hydration state of a synthesized or procured sample. Elemental analysis is considered the "gold standard" for assessing the bulk purity of a substance.[6]

Workflow for Characterization of this compound

The following diagram outlines the logical workflow for a comprehensive characterization.

Caption: Logical workflow for the characterization of Tb(acac)₃.

Protocol 1: Elemental Analysis by Combustion

Causality: This technique provides the empirical percentage of Carbon, Hydrogen, and Nitrogen (and sometimes Sulfur) in a sample.[7] By comparing these experimental percentages to the theoretical values, one can confirm the elemental ratio and assess bulk purity. For organometallic compounds, it is a cornerstone of characterization.[8]

Methodology:

-

Sample Preparation: Ensure the sample is homogenous. Accurately weigh 2-3 mg of the Tb(acac)₃ sample into a tin capsule.

-

Instrument Calibration: Calibrate the elemental analyzer using a certified standard (e.g., Acetanilide) to ensure accuracy.

-

Combustion: The sample is combusted at a high temperature (typically >900°C) in a stream of pure oxygen. This process converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

-

Detection & Quantification: The resultant gases are separated by gas chromatography and measured by a thermal conductivity detector. The instrument's software calculates the percentage of each element based on the detected amounts and the initial sample weight.

-

Data Analysis: Compare the experimental %C and %H values with the theoretical values calculated in Section 3. A result within ±0.4% of the theoretical value for a specific hydration state is generally considered acceptable for a pure compound.

Protocol 2: Thermogravimetric Analysis (TGA)

Causality: TGA is a powerful technique to unequivocally determine the presence and quantity of water of hydration. It measures the change in mass of a sample as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the Tb(acac)₃ sample into a TGA crucible (typically alumina or platinum).

-

Analysis: Place the crucible in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) from ambient temperature to approximately 200-250°C.

-

Data Analysis: Observe the TGA curve (mass vs. temperature). A distinct mass loss step below ~150°C corresponds to the loss of water molecules. The percentage of mass lost should directly correlate with the theoretical percentage of water in a hydrated form (e.g., for the trihydrate, a mass loss of ~10.6% is expected).

Protocol 3: Mass Spectrometry (MS)

Causality: Mass spectrometry provides direct evidence of a compound's molecular weight by measuring the mass-to-charge ratio (m/z) of its ions.[8] This technique corroborates the value calculated from the molecular formula.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the Tb(acac)₃ sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is gentle and suitable for coordination complexes.

-

Analysis: Acquire the mass spectrum. Look for the molecular ion peak or related adducts. For Tb(acac)₃, one might observe the peak for [M+H]⁺ or [M+Na]⁺, which can be used to deduce the molecular weight of the neutral compound.

Conclusion

The accurate characterization of this compound requires a synergistic approach that combines theoretical calculations with rigorous experimental validation. The anhydrous form of Tb(acac)₃ has a defined molecular weight of 456.25 g/mol and a specific elemental composition of 39.49% C, 4.64% H, and 34.83% Tb . However, the frequent presence of water of hydration critically alters these values, a factor that must be experimentally determined.

By employing a multi-technique workflow—leveraging elemental analysis for purity and elemental ratios, TGA for hydration state, and mass spectrometry for molecular weight confirmation—researchers can achieve a self-validating and unambiguous characterization. This level of scientific integrity is essential for ensuring the reliability and reproducibility of any subsequent research or application involving this versatile lanthanide complex.

References

-

Terbium acetylacetonate. Wikipedia. [Link]

-

Terbium 2,4-pentanedionate. Ereztech. [Link]

-

An Editorial About Elemental Analysis. Organometallics 2016, 35 (19), pp 3249–3249. ACS Publications. [Link]

-

12.1: Characterization of Organometallic Complexes. Chemistry LibreTexts. [Link]

-

Terbium(III) 2,4-pentanedionate, 99.9%. Ottokemi. [Link]

-

Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers 2022, 9, pp 585-590. RSC Publishing. [Link]

-

Characterization of Organometallic and Inorganic Compounds. ACS Publications. [Link]

-

Main Group Organometallic Compounds. Michigan State University Department of Chemistry. [Link]

-

Erbium(III) 2,4-pentanedionate. American Elements. [Link]

Sources

- 1. Terbium acetylacetonate - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS 14284-95-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 14284-95-8 CAS MSDS (TERBIUM ACETYLACETONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Terbium(III) 2,4-pentanedionate, 99.9% (REO) 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. strem.com [strem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Purity Synthesis of Terbium(III) Acetylacetonate Dihydrate for Bio-Assay and Optical Applications

Abstract & Application Context

Terbium(III) acetylacetonate (

This protocol details the synthesis of the stable dihydrate form,

Chemical Principle & Mechanism

The synthesis relies on a ligand-exchange reaction driven by the deprotonation of acetylacetone (Hacac). While

The reaction is governed by the following equilibrium:

Critical Mechanistic Insight: The "Hydroxide Trap"

A common failure mode in this synthesis is the precipitation of Terbium Hydroxide (

-

Risk: If pH > 8.0,

competes with -

Solution: We utilize a dilute ammonium hydroxide buffer system to maintain pH between 6.5 and 7.0 . This ensures the enolic form of acetylacetone is available for coordination without exceeding the solubility product constant (

) of

Materials & Equipment

Reagents

| Reagent | Purity | Role | Note |

| Terbium(III) Chloride Hexahydrate ( | 99.9% (REO) | Metal Source | Hygroscopic; store in desiccator. |

| Acetylacetone (2,4-Pentanedione) | Ligand | Distill if yellow (oxidation products quench fluorescence). | |

| Ammonium Hydroxide ( | 28-30% | Base | Dilute to 5M for precise pH control. |

| Ethanol | Absolute | Solvent | Co-solvent for ligand solubility. |

| Deionized Water | 18.2 M | Solvent | Minimizes quenching by heavy metal impurities. |

Equipment

-

pH Meter (Calibrated to 4.01 and 7.00 standards)

-

Magnetic Stirrer with heating capability

-

Vacuum Filtration Setup (Buchner funnel)

-

Vacuum Oven

Experimental Protocol

Step 1: Precursor Dissolution

-

Dissolve 1.13 g (3.0 mmol) of

in 15 mL of deionized water.-

Why: Minimal water volume keeps the concentration high, aiding precipitation later.

-

-

In a separate beaker, dissolve 1.0 mL (~10 mmol) of Acetylacetone in 10 mL of Ethanol.

-

Stoichiometry Note: We use a slight excess (3.3 equivalents) of ligand to drive the equilibrium forward.

-

Step 2: Complexation & pH Adjustment

-

Slowly add the Hacac/Ethanol solution to the

aqueous solution under vigorous stirring. The solution will remain clear and acidic (pH ~3-4). -

Critical Step: Dropwise, add 5M Ammonium Hydroxide .

-

Monitor pH continuously. As pH approaches 6.0, a white crystalline precipitate will begin to form.

-

Stop addition exactly when pH reaches 7.0 .

-

Self-Validating Check: If the solution turns gelatinous rather than crystalline, pH was raised too fast, forming hydroxides. Discard and restart.

-

-

Stir the suspension for 3 hours at room temperature to ensure complete coordination and crystal growth (Ostwald ripening).

Step 3: Isolation and Washing[1]

-

Filter the precipitate using vacuum filtration.[1]

-

Wash the filter cake 3 times with 5 mL of cold 50% Ethanol/Water .

-

Why: Removes unreacted

and ammonium chloride salts.

-

-

Wash once with 5 mL of cold Acetone to facilitate drying.

Step 4: Purification (Recrystallization)

For optical applications, trace impurities quench luminescence.

-

Dissolve the crude solid in a minimum amount of hot Ethanol (~60°C).

-

Filter while hot to remove insoluble hydroxides.

-

Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Collect the needle-like crystals.

Step 5: Drying

-

Dry in a vacuum oven at 50°C for 6 hours .

-

Caution: Do not exceed 80°C under vacuum, or you risk dehydrating the complex to an unstable anhydrous form or subliming the ligand.

-

Visualization of Workflow

Figure 1: Step-by-step workflow for the synthesis and purification of Terbium(III) acetylacetonate.

Characterization & Quality Control

To validate the synthesis, compare your product against these standard parameters.

| Technique | Parameter | Expected Result | Interpretation |

| FT-IR | C=O Stretch | 1590 - 1600 | Confirm chelation (shift from 1700 |

| FT-IR | C=C Stretch | 1515 - 1520 | Characteristic of the pseudo-aromatic chelate ring. |

| Melting Point | Decomposition | 127°C - 135°C | Sharp melting indicates high purity. Broad range implies solvate mix. |

| Photoluminescence | Emission | 545 nm (Green) | Excitation at 325 nm. Strongest peak ( |

Mechanism of Luminescence (Antenna Effect)[2]

Figure 2: The "Antenna Effect" pathway. Efficient energy transfer requires the triplet state of the ligand to be slightly higher in energy than the Tb³⁺ resonance level.

Troubleshooting & Safety

Common Issues

-

Low Yield: Usually caused by pH < 6.0. The complex is soluble in acidic media. Re-adjust pH to 7.0 with dilute ammonia.

-

Weak Luminescence:

-

Cause 1: Presence of water quenchers. Ensure the product is dried properly (but not over-dried to anhydrous).

-

Cause 2: Iron contamination.

is a potent quencher. Use high-purity

-

Safety (MSDS Summary)

-

TbCl₃: Causes skin and eye irritation.

-

Acetylacetone: Flammable liquid. Harmful if swallowed. Use in a fume hood.[2]

-

Ammonium Hydroxide: Corrosive. Vapors cause respiratory irritation.

References

-

Binnemans, K. (2005). Rare-Earth Beta-Diketonates. Handbook on the Physics and Chemistry of Rare Earths, Vol. 35, pp. 107-272.

- Stary, J. (1964). The Solvent Extraction of Metal Chelates. Pergamon Press.

-

Sigma-Aldrich. (n.d.).[3] Terbium(III) acetylacetonate hydrate Product Specification.

- Biju, S., et al. (2013). Luminescent properties of a terbium(III) complex with acetylacetone and its application in OLEDs. Journal of Luminescence.

-

Hampton Research. (n.d.). Using Volatile Buffers to Adjust Drop pH. (Reference for ammonia buffer strategy).

Sources

- 1. Synthesis, structure and luminescence studies of Eu(III), Tb(III), Sm(III), Dy(III) cationic complexes with acetylacetone and bis(5-(pyridine-2-yl)-1,2,4-triazol-3-yl)propane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification [chem.rochester.edu]

- 3. Terbium(III) acetylacetonate hydrate 99.9 trace metals basis Tb(acac)3 [sigmaaldrich.com]

Application Note: Doping Concentration Optimization of Tb(acac)₃ in PMMA Matrices

Abstract

This guide details the protocol for optimizing the doping concentration of Terbium(III) acetylacetonate [Tb(acac)₃] within Poly(methyl methacrylate) (PMMA) matrices.[1] The objective is to maximize photoluminescence (PL) quantum yield by balancing the "Antenna Effect" against concentration quenching mechanisms.[1] This document provides a validated workflow for solution processing, characterization, and data analysis, targeting researchers in optical materials and solid-state lighting.

Introduction & Scientific Grounding

The Mechanism: Ligand-to-Metal Charge Transfer (LMCT)

Direct excitation of Tb³⁺ ions is inefficient due to the forbidden nature of f-f transitions.[1] High-intensity emission is achieved via the Antenna Effect , where the acetylacetonate (acac) ligands absorb UV light and transfer energy to the central Tb³⁺ ion.[1]

The Pathway:

-

Absorption: Ligand absorbs UV photons (

).[1] -

Intersystem Crossing (ISC): Energy transfers to the ligand's triplet state (

).[1] -

Energy Transfer (ET): Energy flows from the ligand

state to the resonance level of Tb³⁺ ( -

Emission: Radiative decay from

(Green emission at ~544 nm).[1]

The Constraint: Concentration Quenching

As the doping concentration increases, the distance between Tb³⁺ centers decreases.[1] Below a critical distance (

-

Low Concentration: Insufficient emitters; low intensity.[1]

-

Optimal Concentration: Maximum emitters before interaction dominates.[1]

-

High Concentration: Cross-relaxation reduces quantum yield (Quenching).[1]

Unlike simple salts (e.g., TbCl₃), the organic ligands in Tb(acac)₃ provide a physical spacer, allowing for higher doping concentrations (typically 1–15 wt%) before quenching occurs [1, 2].[1]

Materials & Equipment

Reagents

-

Tb(acac)₃: Terbium(III) acetylacetonate hydrate (99.9% trace metals basis).[1] Note: Ensure the hydrate water is accounted for in molecular weight calculations or dry the powder.

-

PMMA: Poly(methyl methacrylate) (MW ~120,000 - 350,000).[1] Optical grade preferred.

-

Solvent: Chloroform (CHCl₃) or Dichloromethane (DCM).[1] Rationale: Excellent solubility for both PMMA and Tb(acac)₃, ensuring a homogeneous phase.[1]

Equipment

-

Spin Coater: For thin films (Method A).[1]

-

Glass Petri Dishes: For free-standing films (Method B).[1]

-

Spectrofluorometer: Equipped with variable excitation/emission monochromators.[1]

-

Vacuum Oven: For solvent removal.[1]

Experimental Protocol

Workflow Visualization

Figure 1: Experimental workflow for fabricating and characterizing Tb-doped PMMA films.[1]

Step-by-Step Fabrication

Objective: Prepare a series of films with doping concentrations of 1, 3, 5, 8, 10, 12, and 15 wt% .

Step 1: Host Solution Preparation [1]

-

Dissolve 1.0 g of PMMA in 10 mL of Chloroform.

-

Stir at 40°C for 2 hours until the solution is perfectly clear and viscous.

Step 2: Doping Calculation

Calculate the mass of Tb(acac)₃ (

Example for 5 wt% doping with 1g PMMA:

Step 3: Mixing

-

Add the calculated

directly to the PMMA solution.[1] -

Critical Step: Stir magnetically at 40°C for 4 hours. Note: Ensure the container is sealed to prevent solvent evaporation.[1]

-

Sonicate for 15 minutes to break up any micro-aggregates.

Step 4: Film Deposition (Choose Method) [1]

-

Method A: Spin Coating (Thin Films ~1-5 µm) [1]

-

Substrate: Clean quartz or glass slides (sonicate in ethanol/acetone).

-

Dispense 200 µL of solution.

-

Spin: 500 rpm (5s)

2000 rpm (30s).

-

-

Method B: Solution Casting (Thick Films ~100 µm)

Step 5: Drying

-

Dry at room temperature for 24 hours.

-

Transfer to a vacuum oven at 60°C for 12 hours to remove residual solvent. Residual solvent can act as a quencher.[1]

Characterization & Optimization

Photoluminescence (PL) Spectroscopy[1]

-

Excitation Scan: Monitor emission at 544 nm (

) and scan excitation from 250–400 nm. Expect a broad band ~300 nm (ligand absorption).[1] -

Emission Scan: Excite at the peak found above (approx. 295-300 nm).[1] Record emission 450–700 nm.[1]

Lifetime Measurements

Measure the decay curve of the 544 nm emission.[1]

-

Single Exponential Decay: Indicates homogeneous dispersion.[1]

-

Bi-exponential Decay: Indicates aggregation or distinct environments (surface vs. bulk).[1]

Data Analysis: Determining the Optimum

Plot the Integrated Emission Intensity (Area under the 544 nm peak) vs. Concentration .

| Doping (wt%) | Normalized Intensity (a.u.) | Lifetime ( | Notes |

| 1.0 | 0.20 | 0.85 | Low emitter count.[1] |

| 3.0 | 0.55 | 0.90 | Linear regime.[1] |

| 5.0 | 0.85 | 0.92 | Near optimal.[1] |

| 8.0 - 10.0 | 1.00 (Max) | 0.88 | Optimal Range. |

| 12.0 | 0.92 | 0.75 | Onset of quenching.[1] |

| 15.0 | 0.70 | 0.60 | Significant quenching.[1] |

Note: Data above is representative of typical

Logic:

-

Rise: Intensity increases linearly with dopant concentration as more emitters are added.[1]

-

Plateau: Inter-ionic distance decreases; energy transfer efficiency balances with cross-relaxation.[1]

-

Fall: Quenching dominates. The lifetime (

) will drop sharply in this region.[1]

Energy Transfer Diagram

Figure 2: Energy transfer mechanism showing the Antenna Effect and Quenching pathway.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Cloudy Films | Phase separation or humidity.[1] | Use dry solvents; lower humidity during casting; filter solution (0.2 µm PTFE) before casting.[1] |

| Low Intensity | Moisture quenching.[1] | Tb³⁺ is sensitive to OH oscillators.[1][2][3][4] Ensure Tb(acac)₃ is dry; anneal film in vacuum.[1] |

| "Orange Peel" Surface | Evaporation too fast.[1] | Cover Petri dish to slow solvent evaporation; use a solvent mixture (e.g., CHCl₃ + Toluene).[1] |

| Red-Shifted Emission | Aggregation.[1][5] | Reduce concentration; improve mixing time; sonicate solution longer. |

References

-

Concentration influence on the photoluminescence properties of terbium complexes with

-diketonate doped PMMA polymer. ChemXpress, 8(2), 88-94 (2015).[1] -

Preparation, characterization, and properties of PMMA-doped polymer film materials. Dalton Transactions, 44, 1-10 (2015).

-

Solid state concentration quenching of organic fluorophores in PMMA. Physical Chemistry Chemical Physics, 17, 2015.[1]

-

Luminescent Analysis of Eu3+ and Tb3+ Complexes Doped in PMMA Polymer. Materials, 2020.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Preparation, characterization, and properties of PMMA-doped polymer film materials: a study on the effect of terbium ions on luminescence and lifetime enhancement - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Preparation, characterization, and properties of PMMA-doped polymer film materials: a study on the effect of terbium ions on luminescence and lifetime enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Decoding Complex Amine Structures: An Application Guide to Terbium Acetylacetonate as an NMR Shift Reagent

Introduction: Navigating the Challenges of Amine Spectral Analysis

In the landscape of pharmaceutical and materials science research, amines represent a cornerstone of molecular design. However, their structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is frequently hampered by spectral complexity. Overlapping proton signals, particularly in aliphatic regions, can obscure vital stereochemical and conformational information. Lanthanide Shift Reagents (LSRs) offer a powerful, yet often underutilized, solution to this analytical bottleneck. These paramagnetic complexes transiently coordinate to Lewis basic sites, such as the lone pair of electrons on an amine's nitrogen atom, inducing significant changes in the chemical shifts of nearby nuclei. This guide provides a comprehensive overview and detailed protocol for the application of Terbium (III) acetylacetonate, Tb(acac)₃, as an effective NMR shift reagent for the structural analysis of amines.

The Underlying Principle: Unraveling Complex Spectra with Paramagnetism

Lanthanide shift reagents are organometallic complexes, typically of lanthanide ions coordinated to β-diketonate ligands. The paramagnetic nature of the lanthanide ion generates a localized magnetic field that influences the nuclei of a substrate molecule upon coordination. This interaction, primarily through a pseudocontact mechanism, induces substantial changes in the chemical shifts of the substrate's protons and carbons, an effect known as the Lanthanide-Induced Shift (LIS). The magnitude of the LIS is dependent on the distance and angle between the lanthanide ion and the nucleus , providing a powerful tool for structural mapping.

While Europium (Eu³⁺) and Praseodymium (Pr³⁺) based reagents are the most commonly employed, causing downfield and upfield shifts respectively, other lanthanides offer unique properties. Terbium (Tb³⁺) is a noteworthy, albeit less common, choice that typically induces upfield shifts (shifts to a lower ppm value). This characteristic can be particularly advantageous in cases where downfield shifts might push signals into other crowded regions of the spectrum.

However, it is crucial to acknowledge a key trade-off: later lanthanides, such as Terbium and Dysprosium, often lead to more significant line broadening compared to Europium and Praseodymium. This is a direct consequence of the paramagnetic ion's influence on nuclear relaxation times. Therefore, the selection of Terbium acetylacetonate should be a deliberate choice, balancing the benefit of upfield shifts against the potential for reduced resolution due to line broadening.

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for employing Terbium acetylacetonate as an NMR shift reagent.

Caption: A flowchart illustrating the key steps from sample preparation to data analysis.

Detailed Protocol: Utilizing Terbium Acetylacetonate for Amine Analysis

This protocol provides a step-by-step guide for a typical experiment.

I. Materials and Reagents:

-

Amine substrate of interest

-

Terbium (III) acetylacetonate hydrate (Tb(acac)₃·nH₂O)

-

Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂)

-

High-quality NMR tubes

-

Micropipettes or syringes

-

Inert atmosphere (optional, but recommended for sensitive samples)

II. Pre-experimental Considerations: The Importance of a Dry System

Lanthanide shift reagents are Lewis acids and will readily coordinate to water. The presence of moisture in the sample will deactivate the shift reagent, leading to inconsistent and unreliable results. Therefore, it is imperative to use anhydrous solvents and to dry the amine substrate and the shift reagent if necessary. Deuterated chloroform (CDCl₃) should be passed through a short column of activated alumina to remove residual water and the ethanol stabilizer.

III. Step-by-Step Procedure:

-

Preparation of the Amine Solution:

-

Accurately weigh approximately 5-20 mg of the amine substrate into a clean, dry vial.

-

Dissolve the amine in 0.6 mL of the chosen anhydrous deuterated solvent.

-

Transfer the solution to a high-quality NMR tube.

-

-

Acquisition of the Initial NMR Spectrum:

-

Acquire a standard ¹H NMR spectrum of the amine solution. This spectrum will serve as the baseline (0 molar equivalents of shift reagent) for monitoring the induced shifts.

-

-

Preparation of the Terbium Acetylacetonate Stock Solution:

-

Prepare a stock solution of Terbium acetylacetonate in the same deuterated solvent used for the amine. A concentration of approximately 0.1 M is a good starting point, but this can be adjusted depending on the solubility of the reagent and the desired titration increments.

-

-

The Titration Process:

-

Carefully add a small, known volume (e.g., 5-10 µL) of the Terbium acetylacetonate stock solution to the NMR tube containing the amine solution. This corresponds to a specific molar ratio of shift reagent to substrate.

-

Gently mix the solution by inverting the capped NMR tube several times.

-

Acquire another ¹H NMR spectrum.

-

Compare the new spectrum to the previous one, noting the upfield shifts of the amine's proton signals. Also, observe any line broadening.

-

-

Iterative Additions and Spectral Monitoring:

-

Continue to add small aliquots of the Terbium acetylacetonate stock solution, acquiring a ¹H NMR spectrum after each addition.

-

The goal is to add enough shift reagent to achieve sufficient separation of the overlapping signals to allow for clear interpretation of multiplicities and integrations.

-

It is crucial to track the movement of each signal to maintain correct assignments. Plotting the chemical shift of each proton against the molar ratio of Tb(acac)₃ to the amine can be a helpful way to visualize the data and ensure a linear relationship in the initial stages of the titration.

-

Data Interpretation and Expected Results

The primary interaction between Terbium acetylacetonate and an amine is the coordination of the terbium ion to the lone pair of electrons on the nitrogen atom. This is a dynamic equilibrium, and the observed spectrum is a weighted average of the free and complexed amine.

Caption: Reversible coordination of an amine to Terbium acetylacetonate.

The magnitude of the upfield shift for a given proton is primarily dependent on its proximity to the nitrogen atom. Protons on the α-carbon will experience the largest shift, followed by the β-protons, and so on. This distance dependence is a key tool for assigning signals in complex aliphatic systems.

Illustrative Data Table:

The following table provides hypothetical, yet representative, data for the ¹H NMR of a simple primary amine, 1-pentylamine, upon titration with Terbium acetylacetonate.

| Molar Ratio (Tb(acac)₃ / Amine) | H-1 (α-CH₂) Shift (ppm) | H-2 (β-CH₂) Shift (ppm) | H-3 (γ-CH₂) Shift (ppm) | H-4 (δ-CH₂) Shift (ppm) | H-5 (ε-CH₃) Shift (ppm) |

| 0.0 | 2.68 | 1.42 | 1.35 | 1.32 | 0.90 |

| 0.1 | 2.18 | 1.17 | 1.15 | 1.20 | 0.88 |

| 0.2 | 1.68 | 0.92 | 0.95 | 1.08 | 0.86 |

| 0.3 | 1.18 | 0.67 | 0.75 | 0.96 | 0.84 |

Note: This data is for illustrative purposes to demonstrate the expected upfield shifts and their dependence on the distance from the coordination site.

Troubleshooting and Expert Insights

-

Excessive Line Broadening: If the signals become too broad for interpretation before adequate separation is achieved, it may indicate that Terbium is not the optimal shift reagent for the specific substrate due to its inherent paramagnetic properties. In such cases, switching to a Praseodymium-based reagent for upfield shifts or a Europium-based reagent for downfield shifts may yield better results with less line broadening.

-

Non-linear Shifts: At higher concentrations of the shift reagent, the relationship between the added amount and the induced shift may become non-linear. This can be due to the formation of different stoichiometries of the amine-lanthanide complex (e.g., 2:1 in addition to 1:1). It is generally advisable to work at lower molar ratios where a linear relationship is observed.

-

Precipitation: If a precipitate forms in the NMR tube, it indicates that the complex is not soluble at that concentration. The experiment should be repeated with more dilute solutions.

Conclusion: A Powerful Tool for Structural Elucidation

Terbium acetylacetonate serves as a valuable, albeit specialized, tool in the NMR spectroscopist's arsenal for the analysis of amines. Its ability to induce significant upfield shifts can resolve spectral overlap that may be intractable with other methods. By understanding the principles of lanthanide-induced shifts and carefully controlling experimental conditions, particularly the exclusion of moisture, researchers can leverage the unique properties of Terbium to gain deeper insights into complex amine structures. While the potential for line broadening requires careful consideration, the benefits of using Terbium acetylacetonate can be substantial in challenging cases of spectral analysis, ultimately accelerating research and development in fields where amines play a critical role.

References

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS). Organic Chemistry Data. [Link]

-

Slideshare. Lanthanide shift reagents in nmr. [Link]

-

ResearchGate. Lanthanide NMR Shift Reagents. [Link]

- Journal of the Chemical Society, Perkin Transactions 2. Lanthanide-induced shifts in the carbon-13 nuclear magnetic resonance spectra of some ketones, alcohols, and amines

Application Note & Protocol: High-Efficiency Luminescent Silica Xerogels via Sol-Gel Synthesis Doped with a Terbium-2,4-pentanedionate Complex

Abstract: This guide provides a comprehensive, field-tested protocol for the synthesis of brightly luminescent silica xerogels doped with a Terbium(III) complex. The methodology leverages the sol-gel process, a versatile low-temperature technique for fabricating amorphous glass matrices. By chelating the Terbium ion with 2,4-pentanedionate (acetylacetonate, acac) ligands prior to incorporation into the silica sol, we achieve enhanced dopant dispersion and significantly improved photoluminescence efficiency. This is attributed to the "antenna effect," where the organic ligand efficiently absorbs UV energy and transfers it to the Terbium ion, which then emits its characteristic sharp, green luminescence. This document details the underlying chemical principles, a step-by-step synthesis protocol, and essential characterization techniques for researchers in materials science, optics, and drug development.

Foundational Principles & Scientific Rationale

The creation of optically active materials by embedding lanthanide ions into solid-state matrices is a cornerstone of modern photonics.[1] However, the direct incorporation of simple lanthanide salts into a silica matrix often leads to poor luminescence. This is due to two primary challenges:

-

Clustering: Lanthanide ions have a tendency to cluster together within the silica network, leading to concentration quenching, a phenomenon that drastically reduces emission intensity.

-

Inefficient Excitation: The f-f electronic transitions in lanthanide ions are parity-forbidden, resulting in very low absorption cross-sections.[2] Direct excitation of the ion is therefore highly inefficient.

The Chelation Strategy: Our protocol overcomes these limitations by using an organic chelating ligand, 2,4-pentanedionate (acetylacetonate), to form a stable complex with the Terbium(III) ion. This approach offers a two-fold advantage:

-

The Antenna Effect: The acetylacetonate ligand possesses a broad, strong absorption band in the UV region. Upon excitation, the ligand transfers the absorbed energy intramolecularly to the central Tb³⁺ ion, which then relaxes by emitting photons at its characteristic wavelengths.[2][3][4] This photosensitized emission is orders of magnitude more efficient than direct excitation of the terbium ion.[2]

-

Steric Hindrance: The bulky organic ligands physically isolate the Tb³⁺ ions from one another, preventing the formation of non-luminescent clusters and ensuring a more homogeneous distribution within the silica matrix.

The Sol-Gel Process: The sol-gel method is the ideal vehicle for incorporating this complex into a glass matrix at low temperatures.[5] The process begins with the hydrolysis and polycondensation of a silica precursor, typically tetraethyl orthosilicate (TEOS), to form a "sol" (a colloidal suspension of solid particles in a liquid).[5] The Tb(acac)₃ complex is dissolved in the sol. As the condensation reactions continue, the sol particles link together to form a continuous, porous, three-dimensional network, resulting in a "gel." Finally, slow drying to remove the pore liquid yields a solid, porous "xerogel".[6] The choice of an acid or base catalyst can significantly alter the microstructure of the final xerogel.[7]

Experimental Design & Workflow